molecular formula C20H18FN5O4S B2377736 N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide CAS No. 888423-29-8

N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide

Cat. No.: B2377736
CAS No.: 888423-29-8
M. Wt: 443.45
InChI Key: YTGGXRUWYIEYKU-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methoxyaniline with ethyl 2-oxoacetate to form an intermediate, which is then reacted with thiourea to yield a thioamide derivative. This intermediate undergoes further reactions, including cyclization and substitution, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, the use of continuous flow reactors could improve the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the use of strong bases or acids to activate the functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving its molecular targets.

    Medicine: The compound has potential as a therapeutic agent due to its ability to interact with specific biological pathways.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it could inhibit an enzyme involved in a metabolic pathway, thereby reducing the production of a particular metabolite.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with thioamide and fluorobenzamide groups, such as:

  • N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-chlorobenzamide
  • N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-bromobenzamide

Uniqueness

The uniqueness of N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzamide group, in particular, may enhance its binding affinity to certain molecular targets, making it a more potent compound compared to its analogs.

Biological Activity

N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a complex organic compound with significant biological activity. This article delves into its structure, synthesis, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

Compound Overview

Chemical Structure and Properties:

  • IUPAC Name: N-[4-amino-2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide
  • Molecular Formula: C20H17F2N5O4S
  • Molecular Weight: 461.4 g/mol

The compound features a pyrimidine ring, a methoxyphenyl group, and a fluorobenzamide moiety, which contribute to its biological activity.

This compound interacts with various biological targets, primarily enzymes and receptors involved in cellular signaling pathways. The compound may exert therapeutic effects by:

  • Inhibition of Enzyme Activity: It can bind to the active sites of specific enzymes, modulating their activity.
  • Receptor Modulation: The compound may influence receptor function, altering downstream signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Its derivatives have been evaluated for antibacterial and antitubercular activities:

Activity Target Pathogen MIC (µg/mL) Comments
AntibacterialStaphylococcus aureus50Moderate activity observed
AntitubercularMycobacterium tuberculosis25High efficacy noted in preliminary studies

The presence of the methoxy group appears to enhance the compound's activity against certain pathogens, as indicated by comparative studies with similar structures .

Case Studies

  • Study on Myeloperoxidase Inhibition:
    A related compound demonstrated significant inhibition of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. The study found that specific structural modifications led to enhanced selectivity and potency against MPO compared to other peroxidases .
  • Preclinical Evaluation:
    In a preclinical setting, compounds structurally similar to N-(4-amino...) were evaluated for their pharmacokinetic profiles and safety. These studies indicated promising results for advancing to human trials, particularly for inflammatory and autoimmune conditions .

Synthesis Methods

The synthesis of N-(4-amino...) can be achieved through several methods:

  • Laboratory-scale Synthesis: Utilizing standard organic reactions such as nucleophilic substitutions and cyclization techniques.
  • Industrial-scale Processes: Employing catalysts and optimized reaction conditions to enhance yield and purity.

Properties

IUPAC Name

N-[4-amino-2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O4S/c1-30-12-6-4-5-11(9-12)23-15(27)10-31-20-25-17(22)16(19(29)26-20)24-18(28)13-7-2-3-8-14(13)21/h2-9H,10H2,1H3,(H,23,27)(H,24,28)(H3,22,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGGXRUWYIEYKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CC=C3F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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